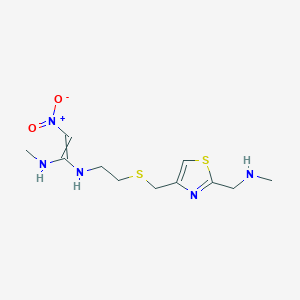![molecular formula C9H7NO B137820 1a,7b-Dihydrooxireno[2,3-f]quinoline CAS No. 130536-37-7](/img/structure/B137820.png)
1a,7b-Dihydrooxireno[2,3-f]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1a,7b-Dihydrooxireno[2,3-f]quinoline is a heterocyclic compound that has recently gained attention in the field of medicinal chemistry. This compound exhibits unique properties that make it a promising candidate for drug development. In
Mecanismo De Acción
The mechanism of action of 1a,7b-Dihydrooxireno[2,3-f]quinoline is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including topoisomerase II and DNA polymerase. It also inhibits the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer progression. Furthermore, 1a,7b-Dihydrooxireno[2,3-f]quinoline has been shown to modulate the activity of several neurotransmitters, including dopamine and serotonin, which may contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
1a,7b-Dihydrooxireno[2,3-f]quinoline has several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also exhibits anti-angiogenic properties, which may contribute to its anti-cancer activity. Furthermore, 1a,7b-Dihydrooxireno[2,3-f]quinoline has been shown to reduce oxidative stress and inflammation, which may contribute to its anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1a,7b-Dihydrooxireno[2,3-f]quinoline in lab experiments is its potent anti-cancer activity. It has been shown to exhibit activity against a variety of cancer cell lines, making it a promising candidate for drug development. However, one limitation of using 1a,7b-Dihydrooxireno[2,3-f]quinoline in lab experiments is its relatively complex synthesis method, which may limit its accessibility to researchers.
Direcciones Futuras
There are several future directions for research on 1a,7b-Dihydrooxireno[2,3-f]quinoline. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective drugs. Another direction is to explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, future research could focus on developing more efficient and accessible synthesis methods for 1a,7b-Dihydrooxireno[2,3-f]quinoline.
Métodos De Síntesis
The synthesis of 1a,7b-Dihydrooxireno[2,3-f]quinoline involves the condensation of 2-aminobenzaldehyde with cyclohexanone in the presence of a Lewis acid catalyst. The resulting product is then subjected to a series of reactions that involve cyclization, reduction, and oxidation. This process yields 1a,7b-Dihydrooxireno[2,3-f]quinoline in high purity and yield.
Aplicaciones Científicas De Investigación
1a,7b-Dihydrooxireno[2,3-f]quinoline has several scientific research applications. It has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines. It also exhibits anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, 1a,7b-Dihydrooxireno[2,3-f]quinoline has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
130536-37-7 |
|---|---|
Nombre del producto |
1a,7b-Dihydrooxireno[2,3-f]quinoline |
Fórmula molecular |
C9H7NO |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
1a,7b-dihydrooxireno[2,3-f]quinoline |
InChI |
InChI=1S/C9H7NO/c1-2-6-7(10-5-1)3-4-8-9(6)11-8/h1-5,8-9H |
Clave InChI |
DUTMSHWTRSUNIF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3C2O3)N=C1 |
SMILES canónico |
C1=CC2=C(C=CC3C2O3)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



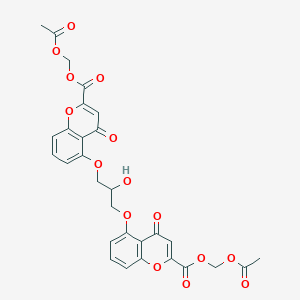

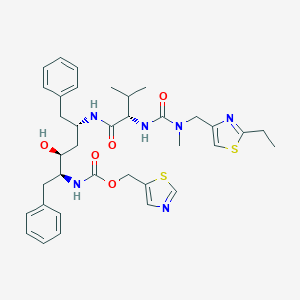

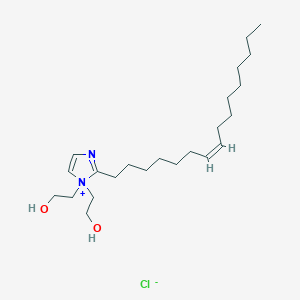
![N-[(2,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B137746.png)
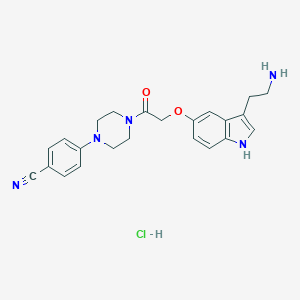
![sodium;[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B137751.png)
![(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol](/img/structure/B137754.png)
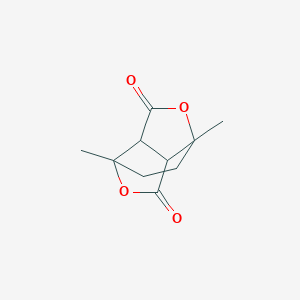
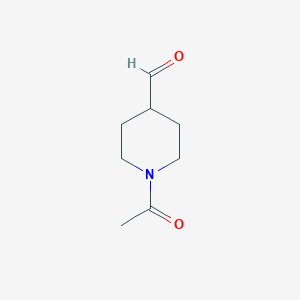
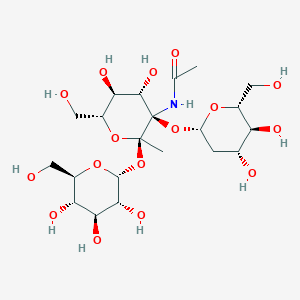
![1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone](/img/structure/B137770.png)
